molecular formula C23H33N3O3 B4894393 N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide

Cat. No. B4894393
M. Wt: 399.5 g/mol
InChI Key: KQYNOMIDYSWWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy metabolism. JNJ-42165279 has been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.

Mechanism of Action

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is primarily expressed in the lateral hypothalamus and plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy metabolism. N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide binds to the orexin-2 receptor and blocks the binding of orexin-A and orexin-B, which are endogenous ligands of the receptor. By blocking the orexin-2 receptor, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide modulates the activity of the orexin system and produces its pharmacological effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical models, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has been shown to increase the duration of NREM sleep, reduce the frequency of apnea events, reduce food intake, and reduce body weight gain. N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has also been shown to reduce the self-administration of cocaine, indicating its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the orexin-2 receptor, which allows for the precise modulation of the orexin system. N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models, which provides a wealth of data for future studies. However, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in chronic studies. Additionally, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has not been extensively studied in humans, which may limit its translational potential.

Future Directions

There are several future directions for the study of N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide. One potential direction is the further study of its effects on sleep and wakefulness. N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has been shown to increase the duration of NREM sleep, but its effects on other stages of sleep and wakefulness are not well understood. Another potential direction is the study of its effects on appetite and energy metabolism. N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce food intake and body weight gain, but its effects on other aspects of energy metabolism are not well understood. Finally, the translational potential of N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide should be explored further. Its potential use in the treatment of sleep disorders, obesity, and addiction should be investigated in human clinical trials.

Synthesis Methods

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 1,4'-bipiperidine-4-carboxamide, which is then reacted with cyclopropyl isocyanate to form N-cyclopropyl-1'-bipiperidine-4-carboxamide. The final step involves acylation of N-cyclopropyl-1'-bipiperidine-4-carboxamide with 4-methoxyphenylacetyl chloride to form N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide.

Scientific Research Applications

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a rat model of sleep apnea, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide was shown to increase the duration of non-rapid eye movement (NREM) sleep and reduce the frequency of apnea events. In a mouse model of obesity, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide was shown to reduce food intake and body weight gain. In a rat model of drug addiction, N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide was shown to reduce the self-administration of cocaine.

properties

IUPAC Name

N-cyclopropyl-1-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-29-21-6-2-17(3-7-21)16-22(27)26-14-10-20(11-15-26)25-12-8-18(9-13-25)23(28)24-19-4-5-19/h2-3,6-7,18-20H,4-5,8-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYNOMIDYSWWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.